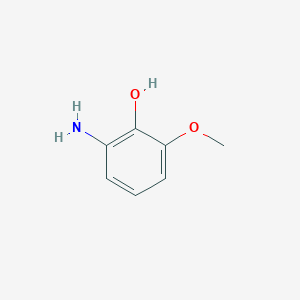

2-Amino-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXORTKZTNOXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512711 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-71-1 | |

| Record name | 2-Amino-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for 2-Amino-6-methoxyphenol, a valuable intermediate in pharmaceutical and chemical industries. This document details the core synthetic pathway, experimental protocols, and relevant chemical data to support research and development efforts.

Core Synthesis Mechanism: Catalytic Hydrogenation

The most prevalent and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its corresponding nitro precursor, 2-methoxy-6-nitrophenol. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

The overall transformation is as follows:

2-methoxy-6-nitrophenol → this compound

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of the catalyst. The catalyst facilitates the cleavage of the N-O bonds in the nitro group and the formation of N-H bonds, ultimately yielding the desired aminophenol.

Reaction Mechanism Pathway

Caption: Catalytic hydrogenation of 2-methoxy-6-nitrophenol.

Experimental Protocol

While a specific protocol for this compound is not extensively published, the following detailed methodology is based on the well-established procedures for the synthesis of its isomers, such as 2-amino-4-methoxyphenol[1].

Materials:

-

2-methoxy-6-nitrophenol

-

Ethanol

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Isopropyl alcohol (for recrystallization)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methoxy-6-nitrophenol in ethanol.

-

Catalyst Addition: Add a catalytic amount of 5% palladium on carbon to the suspension.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, remove the palladium on carbon catalyst by filtration through a pad of Celite.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: Recrystallize the resulting crude solid from isopropyl alcohol to obtain pure this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-methoxy-6-nitrophenol | C₇H₇NO₄ | 169.13 | - | - |

| This compound | C₇H₉NO₂ | 139.15 | Solid | - |

Table 2: Synthesis Reaction Data (based on analogous reactions)

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |

| 4-methoxy-2-nitrophenol | 2-amino-4-methoxyphenol | 5% Pd/C | Ethanol | 20-30 | Atmospheric | 93 |

This data is for the synthesis of an isomer and serves as a reference for the expected yield and conditions for the synthesis of this compound[1].

Alternative Synthesis Routes

While catalytic hydrogenation is the most common method, other reduction methods for converting nitroarenes to anilines exist and could potentially be applied to the synthesis of this compound. These methods include:

-

Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of an acid such as hydrochloric acid (HCl).

-

Transfer Hydrogenation: Employing a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.

-

Electrochemical Reduction: Utilizing an electric current to facilitate the reduction of the nitro group.

The choice of method may depend on factors such as substrate tolerance to acidic conditions, desired selectivity, and scalability of the reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 2-methoxy-6-nitrophenol. This method offers high yields and a relatively straightforward experimental protocol. The information provided in this guide serves as a foundational resource for researchers and professionals in the field, enabling a deeper understanding of the synthesis mechanism and practical application of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol is an aromatic organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a methoxy (-OCH₃) group. This arrangement of functional groups imparts specific physicochemical characteristics that are crucial for its potential applications in chemical synthesis and drug development. As a derivative of both aniline and guaiacol (2-methoxyphenol), its properties are influenced by the electron-donating effects of the amino and methoxy groups and the acidic nature of the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details the standard experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and various nomenclature systems.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 40925-71-1[1] |

| Molecular Formula | C₇H₉NO₂[1][2] |

| Molecular Weight | 139.15 g/mol [1][2] |

| Canonical SMILES | COC1=CC=CC(=C1O)N[1] |

| InChI | InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3[1] |

| InChIKey | QDXORTKZTNOXOP-UHFFFAOYSA-N[1] |

Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, aiding in initial assessments and predictions of its behavior. The following data has been computed by PubChem.

| Property | Value |

| XLogP3 | 0.5[1] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 139.063328530 Da[1] |

| Monoisotopic Mass | 139.063328530 Da[1] |

| Topological Polar Surface Area | 55.5 Ų[1] |

| Heavy Atom Count | 10 |

| Complexity | 108[1] |

Experimental Physicochemical Data

| Property | Value |

| Melting Point | Not available. See Experimental Protocol 5.1. |

| Boiling Point | Not available. See Experimental Protocol 5.2. |

| Water Solubility | Not available. See Experimental Protocol 5.3. |

| pKa (Phenolic OH) | Estimated to be ~9.6-10.0. The pKa of the parent compound, phenol, is 9.98, and for 2-methoxyphenol it is also 9.98. The pKa for 3-methoxyphenol is 9.65.[3] The amino group may slightly alter this value. See Experimental Protocol 5.4 for determination. |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [5][6][7]

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued.

-

Boiling Point Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[7]

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then expressed in units such as g/L or mol/L.

An alternative method using Nuclear Magnetic Resonance (NMR) can also be employed, which has the advantage of not requiring the separation of the solid and liquid phases.[8]

Determination of pKa

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology: Spectrophotometric pH Titration [9][10]

-

Principle: The UV-Vis absorption spectrum of a phenol changes as a function of pH. The protonated form (ArOH) and the deprotonated form (ArO⁻) have different absorption maxima. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined.

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of this compound is added to each buffer solution.[10]

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded. The absorbance of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also measured.

-

Data Analysis: The Henderson-Hasselbalch equation is applied: pH = pKa + log([ArO⁻]/[ArOH]) The ratio [ArO⁻]/[ArOH] can be calculated from the absorbance data. A plot of pH versus log([ArO⁻]/[ArOH]) will yield a straight line with the pKa as the y-intercept.[10]

Biological Activity and Structure-Activity Relationships

While specific signaling pathways for this compound are not well-documented, the broader class of methoxyphenols is known for various biological activities, including antioxidant and antimicrobial effects.[11] The biological activity of these compounds is closely linked to their chemical structure.

For instance, studies on 2-methoxyphenols have explored the relationship between their electronic properties and their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory activity.[12][13] The radical scavenging activity, a measure of antioxidant potential, has been shown to correlate with the ionization potential of the molecule.[12]

Visualizations

Experimental Workflow for Physicochemical Profiling

Caption: A generalized workflow for the determination and application of physicochemical data.

Conceptual Diagram of Structure-Activity Relationship (SAR)

Caption: Relationship between chemical structure, properties, and biological activity.

References

- 1. This compound | C7H9NO2 | CID 12909234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 40925-71-1|this compound|BLD Pharm [bldpharm.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectral Signature of 2-Amino-6-methoxyphenol: A Guide to its ¹H and ¹³C NMR Characteristics

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-6-methoxyphenol is now available for researchers, scientists, and professionals in drug development. This in-depth resource provides predicted spectral data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of this compound's molecular structure.

Due to the limited availability of public experimental NMR data for this compound, this guide presents high-quality predicted ¹H and ¹³C NMR spectra. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering valuable insights for spectral analysis and compound identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆) at a spectrometer frequency of 400 MHz reveals distinct signals corresponding to the aromatic protons, the methoxy group, and the amine and hydroxyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6 - 6.8 | Multiplet | 3H | Ar-H |

| ~4.8 (broad) | Singlet | 2H | -NH₂ |

| ~8.9 (broad) | Singlet | 1H | -OH |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts of protons attached to heteroatoms (-NH₂ and -OH) can be variable and are influenced by factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-O (Phenolic) |

| ~140 | C-N (Aromatic) |

| ~120 | C-O (Methoxy) |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

| ~105 | Aromatic CH |

| ~55 | -OCH₃ |

Experimental Protocols

While the presented data is predicted, a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra of a sample like this compound is as follows:

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Aminophenols are generally soluble in polar aprotic solvents like DMSO.

-

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of typically 300, 400, or 500 MHz is used.[1][2][3][4]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A relaxation delay of 1-2 seconds is employed between scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A relaxation delay of 2-5 seconds is used.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the spectral data, the following diagram illustrates the molecular structure of this compound with the predicted assignments of the key NMR signals.

Caption: Molecular structure of this compound with predicted NMR assignments.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of 2-Amino-6-methoxyphenol

This technical guide offers a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Amino-6-methoxyphenol. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the expected vibrational frequencies, a thorough experimental protocol for sample analysis, and a visual representation of the analytical workflow.

Introduction to the FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds. When this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum serves as a unique molecular fingerprint. This compound contains several key functional groups—an amino (-NH2) group, a hydroxyl (-OH) group, a methoxy (-OCH3) group, and a substituted aromatic ring—each giving rise to characteristic absorption bands in the FTIR spectrum. The interpretation of these bands allows for the structural confirmation of the molecule.

Predicted FTIR Spectral Data for this compound

The FTIR spectrum of this compound is expected to show a series of absorption bands corresponding to its various functional groups. The precise position of these bands can be influenced by factors such as intermolecular hydrogen bonding. The expected spectral data is summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3450 - 3250 | Strong, Broad | O-H (Phenol) & N-H (Amine) | Stretching (Hydrogen-bonded) |

| 3100 - 3000 | Medium to Weak | C-H (Aromatic) | Stretching |

| 2980 - 2850 | Medium | C-H (in -OCH₃) | Asymmetric & Symmetric Stretching |

| 1620 - 1580 | Medium to Strong | N-H (Amine) | Scissoring (Bending) |

| 1520 - 1400 | Medium to Strong | C=C (Aromatic Ring) | Ring Stretching |

| 1300 - 1200 | Strong | C-O (Aryl Ether in -OCH₃) | Asymmetric Stretching |

| 1260 - 1180 | Strong | C-O (Phenol) | Stretching |

| 1100 - 1000 | Medium | C-O (Aryl Ether in -OCH₃) | Symmetric Stretching |

| 900 - 675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Detailed Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[1][2] KBr is transparent in the mid-IR region and serves as an ideal matrix for the sample.[1][2]

3.1. Materials and Equipment

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die set

-

Hydraulic press

-

FTIR spectrometer

3.2. Sample Preparation

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to a clean agate mortar.[1]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[3]

-

Homogenization: Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.[1] The particle size should be reduced to minimize scattering of the infrared radiation.[3]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet.[1]

3.3. Spectral Acquisition

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FTIR instrument and acquire a background spectrum.[2] This is necessary to correct for atmospheric moisture, CO₂, and any light scattering from the KBr itself.[2]

-

Sample Spectrum: Replace the blank pellet with the sample pellet in the instrument's sample holder.

-

Analysis: Acquire the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

Processing: Process the resulting spectrum, including baseline correction and smoothing, as needed using the spectrometer's software.

3.4. Data Analysis

-

Peak Identification: Identify the major absorption bands in the acquired spectrum.

-

Comparison and Assignment: Compare the observed peak positions (in cm⁻¹) with the predicted values in the data table and with established spectral databases. Assign the observed bands to specific functional group vibrations to confirm the molecular structure of this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the FTIR analysis and interpretation process.

Caption: A workflow diagram illustrating the key stages of FTIR analysis.

Caption: Logical relationships in the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a detailed experimental protocol, such as the KBr pellet method, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the predicted absorption frequencies for the amine, hydroxyl, methoxy, and aromatic functionalities, allows for the effective confirmation of the compound's identity and purity. This guide provides the necessary framework for researchers to successfully apply FTIR spectroscopy in their work with this and related compounds.

References

Crystal Structure of 2-Amino-6-methoxyphenol: A Comprehensive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A definitive crystal structure for the specific compound 2-Amino-6-methoxyphenol has not been reported in publicly available crystallographic databases and peer-reviewed literature. Searches for the crystal structure of this compound did not yield specific experimental data, such as unit cell parameters, space group, or atomic coordinates.

While data for the target compound is unavailable, this guide presents information on closely related methoxyphenol derivatives to provide researchers with relevant comparative data and established experimental protocols. The presented data on analogous structures can serve as a valuable reference for predicting molecular packing, hydrogen bonding patterns, and for designing crystallization experiments for this compound.

I. Crystallographic Data of Related Compounds

To offer a comparative perspective, this section summarizes the crystallographic data for compounds that share key functional moieties with this compound, such as the aminophenol or methoxyphenyl groups.

Table 1: Crystallographic Data for 2-[(2-Methoxybenzylidene)amino]phenol

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.8709 (5) Å |

| b | 6.6606 (3) Å |

| c | 18.6128 (9) Å |

| α | 90° |

| β | 105.249 (1)° |

| γ | 90° |

| Volume | 1180.63 (10) ų |

| Z | 4 |

| Temperature | 273 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.039 |

Data sourced from a study on 2-[(2-Methoxybenzylidene)amino]phenol, a Schiff base derivative of 2-aminophenol.[1][2]

Table 2: Crystallographic Data for (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂Br₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.3195 (15) Å |

| b | 7.4383 (4) Å |

| c | 13.582 (3) Å |

| α | 100.351 (5)° |

| β | 91.568 (6)° |

| γ | 109.967 (3)° |

| Volume | 678.0 (2) ų |

| Z | 2 |

| Temperature | 292 (3) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.025 |

This data is for a Schiff base containing the this compound moiety.[3]

II. Experimental Protocols

The following sections detail the methodologies typically employed for the synthesis, crystallization, and structure determination of aminophenol derivatives, based on the available literature for related compounds.

A. Synthesis and Crystallization

The synthesis of aminophenol derivatives often involves condensation reactions. For instance, the preparation of Schiff bases can be achieved by reacting an appropriate aldehyde with an aminophenol.

-

Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol: A mixture of 2-methoxybenzaldehyde (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol (50 ml) with a few drops of concentrated H₂SO₄ was refluxed for 3 hours at 343 K. After cooling and concentrating the mixture, light yellow crystals were obtained after five days.[1][2]

-

Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol: 4,5-dibromo-1,2-phenylenediamine (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.1 mmol) were dissolved in 30 ml of methanol and refluxed for 2 hours. Crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature over 10 days.[3]

B. X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

-

Data Collection: Data is typically collected on a diffractometer equipped with a CCD area detector.[2] A suitable single crystal is mounted, and diffraction data are collected at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in difference Fourier maps or placed in calculated positions and refined using a riding model.[1][2][3]

III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a small organic molecule.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a chemical compound.

IV. Potential Biological Activity

While the specific biological activities of this compound are not extensively documented, related methoxyphenol compounds have been studied for their antioxidant and antimicrobial properties.[4] Some 2-methoxyphenols have shown radical-scavenging activity and have been investigated for their effects on inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2).[5][6] The phytotoxic activity of 2-methoxyphenol has also been reported.[7] These studies suggest that this compound could be a candidate for investigation into similar biological activities. Further research is required to elucidate its specific pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-[(2-Methoxybenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Quantum Chemical Calculations for 2-Amino-6-methoxyphenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Amino-6-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document details the theoretical background, computational methodologies, and expected outcomes of such an analysis. While a dedicated, comprehensive computational study on this compound is not extensively available in existing literature, this guide synthesizes methodologies and presents illustrative data from analogous compounds to provide a robust framework for future research.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C7H9NO2.[1][2] Its structure, featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, makes it a molecule of interest for potential applications in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its structural, electronic, and spectroscopic properties, which can be invaluable for predicting its reactivity, stability, and potential biological activity.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 40925-71-1[1][2] |

| SMILES | COC1=CC=CC(=C1O)N[1] |

| InChI Key | QDXORTKZTNOXOP-UHFFFAOYSA-N[1] |

Computational Methodology

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting molecular properties.

Software and Theoretical Level

Commonly used software packages for such calculations include Gaussian, ORCA, and Spartan. The choice of theoretical level involves selecting a functional and a basis set. A widely used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties of similar compounds.[3][4]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation.[5]

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from quantum chemical calculations include:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering insights into its polarity and intermolecular interactions.

Predicted Molecular Properties (Based on Analogous Compounds)

The following sections present illustrative data from computational studies on molecules structurally related to this compound. This data serves as a reference for the expected values and trends for this compound.

Optimized Geometric Parameters

The tables below summarize the calculated bond lengths and bond angles for a related aminophenol derivative, optimized at the B3LYP/6-311G(d,p) level of theory.

Table 2: Selected Optimized Bond Lengths (Å) for an Analogous Aminophenol

| Bond | Bond Length (Å) |

| C1-C2 | 1.402 |

| C2-C3 | 1.389 |

| C3-C4 | 1.401 |

| C4-C5 | 1.398 |

| C5-C6 | 1.391 |

| C6-C1 | 1.405 |

| C1-O | 1.365 |

| O-H | 0.967 |

| C2-N | 1.395 |

| N-H | 1.012 |

| C6-O(CH3) | 1.370 |

| O-C(H3) | 1.430 |

Table 3: Selected Optimized Bond Angles (°) for an Analogous Aminophenol

| Atoms | Bond Angle (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.1 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 119.9 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.9 |

| C2-C1-O | 118.5 |

| C1-O-H | 109.2 |

| C1-C2-N | 121.3 |

| C3-C2-N | 118.6 |

| C5-C6-O | 115.3 |

| C1-C6-O | 124.8 |

Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule. The table below presents some characteristic vibrational frequencies for a similar phenolic compound.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Related Phenolic Compound

| Frequency (cm⁻¹) | Assignment |

| 3580 | O-H stretch |

| 3450, 3360 | N-H asymmetric and symmetric stretch |

| 3080-3020 | Aromatic C-H stretch |

| 2980, 2870 | C-H stretch (methoxy) |

| 1620 | NH2 scissoring |

| 1590, 1480 | Aromatic C=C stretch |

| 1250 | C-O stretch (phenol) |

| 1030 | C-O stretch (methoxy) |

Electronic and Reactivity Descriptors

The electronic properties of a molecule, such as its HOMO-LUMO energies, provide insights into its reactivity. The following table shows calculated electronic properties for a methoxyphenol derivative.

Table 5: Calculated Electronic Properties (eV) for an Analogous Methoxyphenol

| Property | Value (eV) |

| HOMO Energy | -5.42 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

| Ionization Potential (I) | 5.42 |

| Electron Affinity (A) | 0.98 |

| Global Hardness (η) | 2.22 |

| Chemical Potential (μ) | -3.20 |

| Global Electrophilicity (ω) | 2.31 |

Experimental Protocols

This section provides a detailed methodology for performing quantum chemical calculations on this compound.

Molecular Structure Generation

-

Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

DFT Calculations

-

Input File Preparation:

-

Import the 3D structure into a quantum chemistry software package (e.g., GaussView).

-

Set up the calculation by specifying the level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Specify the job type as "Optimization + Frequency".

-

Define the charge (0) and multiplicity (singlet).

-

Save the input file.

-

-

Running the Calculation:

-

Submit the input file to the quantum chemistry program (e.g., Gaussian).

-

The calculation will first perform a geometry optimization, followed by a frequency calculation.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged successfully. The output file will contain the optimized Cartesian coordinates of the atoms.

-

Vibrational Frequencies: Check the output of the frequency calculation. Ensure there are no imaginary frequencies, confirming the structure is a true minimum. Analyze the calculated vibrational modes and their corresponding frequencies to predict the IR and Raman spectra.

-

Electronic Properties: Extract the HOMO and LUMO energies from the output file. Calculate other reactivity descriptors using these values.

-

Molecular Orbitals and Electrostatic Potential: Use visualization software (e.g., GaussView, Avogadro) to plot the HOMO and LUMO orbitals and the molecular electrostatic potential map.

-

Visualizations

The following diagrams illustrate the computational workflow and the relationships between calculated properties.

Conclusion

This technical guide has outlined the framework for conducting a comprehensive quantum chemical study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the geometric, spectroscopic, and electronic properties of this molecule. The provided methodologies and illustrative data from analogous compounds serve as a valuable resource for initiating and guiding computational investigations into this compound, thereby facilitating its potential applications in drug discovery and materials science. Future work should focus on performing these calculations specifically for this compound and validating the computational results with experimental data.

References

Solubility Profile of 2-Amino-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-6-methoxyphenol (CAS: 40925-71-1), a key chemical intermediate in various manufacturing processes. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This document provides a summary of the available physicochemical properties to facilitate a qualitative understanding of its expected solubility. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, is presented. This guide is intended to provide researchers with the necessary tools to generate reliable and reproducible solubility data in-house.

Introduction

This compound is an aromatic compound containing both an amino and a hydroxyl functional group, as well as a methoxy ether group. These features grant it a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility in various media. Understanding the solubility of this compound in different organic solvents is crucial for a range of applications, including reaction chemistry, purification via recrystallization, formulation development, and safety assessments.

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound in organic solvents. This guide aims to bridge this gap by providing a robust experimental framework for its determination.

Physicochemical Properties and Qualitative Solubility Assessment

While specific quantitative solubility data is not available, the physicochemical properties of this compound can inform a qualitative prediction of its behavior in different organic solvents.

| Property | Value/Information | Source |

| CAS Number | 40925-71-1 | [PubChem][1] |

| Molecular Formula | C₇H₉NO₂ | [PubChem][1] |

| Molecular Weight | 139.15 g/mol | [PubChem][1] |

| Appearance | Solid (form may vary) | [IndiaMART][2] |

| Computed XLogP3 | 0.5 | [PubChem][1] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [PubChem][1] |

| Hydrogen Bond Acceptors | 3 (from -O-, -OH, and -N) | [PubChem][1] |

Based on its structure, this compound possesses both polar (amino, hydroxyl) and non-polar (benzene ring, methoxy group) characteristics. The positive XLogP3 value suggests a slight preference for lipophilic environments over water. The presence of hydrogen bond donors and acceptors indicates that it should be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) through hydrogen bonding interactions. It is also expected to have some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can act as hydrogen bond acceptors. Its solubility in non-polar solvents (e.g., toluene, hexane) is anticipated to be limited due to the significant polarity imparted by the amino and hydroxyl groups. The general principle of "like dissolves like" is a useful guide here; solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.[3]

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[4][5]

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase becomes constant.[4]

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the mobile phase in HPLC) to a concentration within the calibration range of the analytical method.

Step 3: Quantitative Analysis by HPLC

-

Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.[6]

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to 2-Amino-6-methoxyphenol (CAS: 40925-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol, with the CAS number 40925-71-1, is an aromatic organic compound containing amino, methoxy, and hydroxyl functional groups. These functionalities impart a range of chemical properties that make it a molecule of interest in medicinal chemistry and materials science. Its structural similarity to biologically active phenols and anilines suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and potential areas of application based on current scientific understanding.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes key properties, with a distinction between computed and experimental values where available.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 6-Methoxy-2-aminophenol, 3-Amino-guaiacol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (computed) | 0.5 | PubChem[1] |

| Topological Polar Surface Area (computed) | 55.5 Ų | PubChem[1] |

Synthesis

Proposed Synthetic Protocol: Reduction of 2-Methoxy-6-nitrophenol

This two-step synthesis involves the nitration of 2-methoxyphenol (guaiacol) followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 2-Methoxyphenol

The nitration of guaiacol is expected to yield a mixture of isomers. The desired 2-methoxy-6-nitrophenol can be separated from other isomers by chromatographic techniques.

-

Materials: 2-Methoxyphenol (guaiacol), nitric acid, sulfuric acid, dichloromethane, silica gel.

-

Procedure:

-

Dissolve 2-methoxyphenol in dichloromethane and cool the solution in an ice bath.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it over ice water and extract the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-6-nitrophenol.

-

Step 2: Reduction of 2-Methoxy-6-nitrophenol

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

-

Materials: 2-Methoxy-6-nitrophenol, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas source.

-

Procedure:

-

Dissolve 2-methoxy-6-nitrophenol in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

-

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, the C-O stretch of the methoxy group, and the C=C stretches of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).

Biological Activity and Potential Applications in Drug Development

Direct biological studies on this compound are scarce. However, the biological activities of structurally related methoxyphenol and aminophenol derivatives provide valuable insights into its potential therapeutic applications.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group in this compound suggests it may possess similar activity. Methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme involved in inflammation, suggesting a potential role in managing inflammatory conditions[3]. Furthermore, some studies have demonstrated the anti-inflammatory activity of artificial antioxidants like 2-tert-butyl-4-methoxyphenol (BHA).

Antimicrobial Activity

Derivatives of 2-aminobenzothiazoles, which share a similar structural motif, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial effects[4]. This suggests that this compound could serve as a starting point for the synthesis of novel antimicrobial agents.

Ferroptosis Inhibition

A recent and compelling area of interest is the role of aminophenols in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study on 2-amino-6-methyl-phenol derivatives demonstrated their potent anti-ferroptotic activities, suggesting that the ortho-hydroxyl-amino moiety is a novel and effective scaffold for ferroptosis inhibitors[5]. This finding opens up exciting possibilities for the therapeutic application of this compound and its derivatives in diseases associated with ferroptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.

General Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a general experimental workflow is proposed below.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation[1].

-

Hazard Statements: H302, H312, H315, H319, H332, H335[1]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest promising avenues for exploration as an antioxidant, anti-inflammatory agent, and notably, as a scaffold for novel ferroptosis inhibitors. The proposed synthetic route provides a practical starting point for its preparation, enabling further investigation into its physicochemical properties and biological activities. As research into related aminophenol derivatives continues to uncover new therapeutic applications, this compound stands out as a valuable building block for the discovery of next-generation drugs.

References

- 1. This compound | C7H9NO2 | CID 12909234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Reactivity of 2-Amino-6-methoxyphenol: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 2-Amino-6-methoxyphenol. Drawing upon established computational chemistry methodologies, this document outlines the expected electronic properties, potential reaction pathways, and the computational protocols necessary to achieve these insights. This guide is intended to serve as a foundational resource for researchers investigating the antioxidant potential and reaction mechanisms of this and related phenolic compounds.

Introduction to the Reactivity of this compound

This compound is a substituted aromatic compound containing three key functional groups: a hydroxyl (-OH), an amino (-NH2), and a methoxy (-OCH3) group. The interplay of these electron-donating groups on the benzene ring governs its chemical reactivity, particularly its potential as an antioxidant. Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools to elucidate the electronic structure and predict the reactivity of such molecules. These studies can provide valuable insights into reaction mechanisms at a molecular level, guiding further experimental work in drug discovery and materials science.

The primary antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals. This can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET).[1][2] The preferred mechanism is highly dependent on the molecular structure, the nature of the free radical, and the polarity of the solvent.[1]

Theoretical Reactivity Descriptors

A theoretical investigation into the reactivity of this compound would involve the calculation of several key quantum chemical descriptors. These descriptors help in quantifying the electronic properties and predicting the sites of reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (a.u.) | Interpretation |

| Highest Occupied Molecular Orbital (HOMO) Energy | -0.185 | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater ease of donating an electron. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.052 | Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | 0.237 | A smaller energy gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (IP) | 0.185 | The energy required to remove an electron. Directly related to the HOMO energy and crucial for the SET-PT mechanism. |

| Electron Affinity (EA) | -0.052 | The energy released when an electron is added. Related to the LUMO energy. |

| Chemical Hardness (η) | 0.1185 | Measures the resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Electronegativity (χ) | 0.0665 | The ability of the molecule to attract electrons. |

Note: The values presented in this table are representative and would be derived from specific DFT calculations.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Charge (e) | Interpretation |

| O (hydroxyl) | -0.65 | The high negative charge indicates a site susceptible to electrophilic attack and the acidic nature of the hydroxyl proton. |

| N (amino) | -0.85 | The most electronegative atom, suggesting a high electron density and potential for hydrogen bonding or protonation. |

| H (hydroxyl) | +0.45 | The positive charge on the hydroxyl hydrogen makes it susceptible to abstraction by free radicals (HAT mechanism). |

| C1 (bonded to -OH) | +0.20 | The carbon atom of the hydroxyl group is electron-deficient due to the attached oxygen. |

| C2 (bonded to -NH2) | -0.15 | The carbon atom of the amino group is electron-rich. |

| C6 (bonded to -OCH3) | +0.18 | The carbon atom of the methoxy group is slightly electron-deficient. |

Note: The values presented in this table are representative and would be derived from specific DFT calculations.

Computational Methodology

The theoretical data presented in this guide would be obtained through a rigorous computational protocol. The following section details a standard methodology for such a study.

Geometry Optimization and Frequency Calculations

The first step involves finding the minimum energy structure of this compound. This is achieved through geometry optimization.

-

Initial Structure Generation: A 3D structure of the molecule is generated using molecular modeling software.

-

Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformer.

-

Optimization: The geometry is then optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Reactivity Descriptors

Once the optimized geometry is obtained, the electronic properties and reactivity descriptors are calculated. This is typically done using the same level of theory as the optimization.

Modeling Reaction Pathways

To study the antioxidant mechanisms, the reaction of this compound with a model free radical (e.g., •OH or •OOH) is simulated. This involves:

-

Transition State Search: For each proposed mechanism (HAT, SET-PT, SPLET), a transition state search is performed to locate the highest energy point along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products.

-

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

The following diagram illustrates the typical workflow for a computational study of molecular reactivity.

References

Spectroscopic Database for 2-Amino-6-methoxyphenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-methoxyphenol, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public literature, this guide combines theoretical predictions based on Density Functional Theory (DFT) with established spectroscopic data from structurally analogous compounds. This approach offers a robust, predictive database for the characterization of this compound.

Molecular Structure and Properties

This compound (IUPAC Name: this compound) is an organic compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methoxy group.[1] These functional groups dictate its chemical reactivity and spectroscopic behavior.

Computed Molecular Properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [1] |

| InChI | InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3[1] |

| InChIKey | QDXORTKZTNOXOP-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC=CC(=C1O)N[1] |

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. The predicted vibrational modes for this compound are based on DFT calculations and comparison with similar substituted phenols.[2][3][4]

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450-3300 | Strong (IR), Weak (Raman) | N-H stretching (asymmetric and symmetric) of the amino group |

| ~3300-3200 | Broad, Strong (IR) | O-H stretching of the phenolic hydroxyl group |

| ~3100-3000 | Medium (IR), Strong (Raman) | Aromatic C-H stretching |

| ~2950-2850 | Medium (IR), Medium (Raman) | C-H stretching of the methoxy group |

| ~1620-1580 | Strong (IR), Strong (Raman) | N-H scissoring and Aromatic C=C stretching |

| ~1500-1400 | Strong (IR), Strong (Raman) | Aromatic C=C stretching |

| ~1450 | Medium (IR), Medium (Raman) | C-H bending of the methoxy group |

| ~1260-1200 | Strong (IR), Medium (Raman) | Asymmetric C-O-C stretching of the methoxy group and C-O stretching of the phenol |

| ~1180 | Medium (IR), Medium (Raman) | In-plane aromatic C-H bending |

| ~1050-1020 | Medium (IR), Medium (Raman) | Symmetric C-O-C stretching of the methoxy group |

| ~850-750 | Strong (IR), Weak (Raman) | Out-of-plane aromatic C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are predicted based on the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | m | 3H | Aromatic protons (H3, H4, H5) |

| ~4.5-5.5 | br s | 2H | -NH₂ protons |

| ~8.5-9.5 | br s | 1H | -OH proton |

| ~3.8 | s | 3H | -OCH₃ protons |

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Chemical Shift (δ) | Assignment |

| ~145-150 | C6 (attached to -OCH₃) |

| ~140-145 | C1 (attached to -OH) |

| ~135-140 | C2 (attached to -NH₂) |

| ~110-120 | C3, C4, C5 (aromatic CH) |

| ~55-60 | -OCH₃ |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima are influenced by the conjugated π-system of the benzene ring and the electronic effects of the substituents. For 2-aminophenols, characteristic absorption bands are expected in the UV region.[5]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210-230 | High | π → π |

| ~280-300 | Medium | π → π |

| ~320-340 | Low | n → π* |

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for similar aromatic compounds.[2][6][7][8]

FT-IR Spectroscopy

-

Sample Preparation: The solid sample of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V, is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹. A resolution of ± 2 cm⁻¹ is typically employed. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy

-

Sample Preparation: The solid sample is placed in a glass capillary tube or a sample holder.

-

Instrumentation: An FT-Raman spectrometer, often a module attached to an FTIR instrument (e.g., Bruker FRA 106), is used. A Nd:YAG laser source operating at 1.064 μm is a common excitation source.

-

Data Acquisition: The spectrum is recorded in the range of 4000-100 cm⁻¹. The laser power is adjusted to avoid sample degradation (e.g., 200 mW). A spectral resolution of ± 2 cm⁻¹ is standard.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of 200–800 nm. The solvent is used as a blank to obtain a baseline correction.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Integrated Experimental and Computational Spectroscopy

Caption: Logical relationship between experimental and computational approaches in spectroscopy.

Representative Signaling Pathway for Phenolic Antioxidants

Given that 2-methoxyphenols exhibit antioxidant properties, a representative pathway illustrating their potential mechanism of action in mitigating oxidative stress is shown below.[9][10] This is a generalized pathway for phenolic compounds.

Caption: A representative signaling pathway for the antioxidant action of phenolic compounds.

References

- 1. This compound | C7H9NO2 | CID 12909234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. agilent.com [agilent.com]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Methoxyphenoxazin-3-one from 2-Amino-6-methoxyphenol: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methoxyphenoxazin-3-one from 2-amino-6-methoxyphenol. The synthesis primarily focuses on an efficient and environmentally friendly enzymatic approach using laccase. These protocols and notes are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenoxazines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as antitumor, anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[2] The methoxy-substituted phenoxazinone, 1-methoxy-3H-phenoxazin-3-one, is a promising candidate for further investigation in drug discovery programs.

The synthesis of phenoxazinones can be achieved through various methods, including the oxidative coupling of aminophenols. Enzymatic synthesis using laccases has emerged as a particularly attractive method due to its high efficiency, mild reaction conditions, and environmentally friendly nature.[3] Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and anilinic substrates, making them ideal for the synthesis of phenoxazine derivatives.[4]

Application Notes

Antitumor Activity

Phenoxazine derivatives have shown significant potential as antitumor agents.[5] Studies have demonstrated that certain phenoxazines can prolong life and reduce tumor size in animal models.[6] The proposed mechanism of action for some phenoxazine compounds involves the induction of apoptosis in cancer cells.[7] For instance, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx) has been shown to exhibit strong antitumor activity against Meth A carcinoma cells in mice, with fewer side effects compared to conventional chemotherapeutics like 5-fluorouracil.[8][9] Methoxy-substituted phenoxazines may exhibit enhanced or differential activity, making them valuable candidates for screening in various cancer cell lines.

Antioxidant Properties

The phenoxazine scaffold is recognized for its radical-trapping antioxidant capabilities. The presence of the methoxy group, an electron-donating substituent, may further enhance the antioxidant potential of the phenoxazine ring system. The mechanism of action is believed to involve hydrogen atom transfer from the N-H group to peroxyl radicals, thereby terminating radical chain reactions. This property is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.

Experimental Protocols

Enzymatic Synthesis of 1-Methoxyphenoxazin-3-one

This protocol describes the laccase-mediated synthesis of 1-methoxyphenoxazin-3-one from this compound. The reaction proceeds via an oxidative coupling mechanism catalyzed by laccase in an aqueous buffer system.

Materials:

-

This compound

-

Laccase from Trametes versicolor (or other suitable source)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 50 mL of 0.1 M sodium acetate buffer (pH 5.0). Stir the solution at room temperature until the starting material is fully dissolved.

-

Enzyme Addition: Add laccase (e.g., 10-50 U/mmol of substrate) to the reaction mixture. The optimal enzyme concentration may need to be determined empirically.

-

Reaction: Allow the reaction to stir at room temperature, open to the atmosphere, for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The formation of a colored product is indicative of the reaction progress.

-

Work-up: Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-